molecular formula C27H23N3O4S B2764170 3-(4-methoxyphenyl)-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114827-54-1

3-(4-methoxyphenyl)-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2764170
CAS RN: 1114827-54-1
M. Wt: 485.56
InChI Key: GJBWXHMSCHBGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Quinazolinone derivatives have been extensively studied for their synthesis and diverse biological activities. These compounds are known for possessing a wide range of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and anticancer activities. For example, the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one demonstrated significant analgesic activity in in vitro studies. This highlights the compound's potential for developing new pain management therapies (Osarumwense Peter Osarodion, 2023).

Anticancer and Tubulin Polymerization Inhibition

Triazoloquinazolinone-based compounds have been synthesized as tubulin polymerization inhibitors and vascular disrupting agents, showcasing potent anticancer activity across a broad spectrum of cancer cell lines. This application underscores the compound's role in cancer treatment by affecting cell shape, migration, and tube formation, indicative of its vasculature-damaging activity (Mohsine Driowya et al., 2016).

Antioxidant Properties

The antioxidant properties of 2-substituted quinazolin-4(3H)-ones have been evaluated, revealing that specific structural modifications can significantly enhance their antioxidant activity. This research suggests these compounds' potential in developing treatments for oxidative stress-related diseases (Janez Mravljak et al., 2021).

Anti-tubercular Agents

Substituted benzo[h]quinazolines and other related derivatives have been synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis. This demonstrates the compound's potential in addressing tuberculosis, highlighting its therapeutic applications in infectious diseases (Hardesh K. Maurya et al., 2013).

properties

IUPAC Name

3-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-17-24(28-25(34-17)18-8-12-20(32-2)13-9-18)16-35-27-29-23-7-5-4-6-22(23)26(31)30(27)19-10-14-21(33-3)15-11-19/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBWXHMSCHBGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

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